2-(15N)azanyl(213C)butanedioic acid

Catalog No.
S1921709
CAS No.
98532-13-9
M.F
C4H7NO4
M. Wt
135.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(15N)azanyl(213C)butanedioic acid

CAS Number

98532-13-9

Product Name

2-(15N)azanyl(213C)butanedioic acid

IUPAC Name

2-(15N)azanyl(213C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

135.09 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1

InChI Key

CKLJMWTZIZZHCS-BFQMUAMKSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([13CH](C(=O)O)[15NH2])C(=O)O
DL-Aspartic acid-2-13C,15N is an isotopologue of aspartic acid, a non-essential amino acid found in living organisms. This specific compound contains two isotopes of carbon (13C) and one isotope of nitrogen (15N), making it a useful tool for research in various scientific fields. DL-Aspartic acid-2-13C,15N is often used for labeling proteins, performing metabolic studies, and studying metabolic pathways.
DL-Aspartic acid-2-13C,15N is a white crystalline powder that is soluble in water. It has a molecular weight of 147.11 g/mol and a melting point of approximately 270°C. Unlike many other amino acids, aspartic acid does not have a chiral center, meaning that it does not exist in two enantiomeric forms.
DL-Aspartic acid-2-13C,15N can be synthesized using various methods, including enzymatic and chemical approaches. One common method involves the use of microorganisms that are capable of producing isotopically-labeled amino acids. Once synthesized, the compound can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Several analytical methods are available for detecting and quantifying DL-Aspartic acid-2-13C,15N in biological samples. These methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and stable isotope dilution analysis.
DL-Aspartic acid-2-13C,15N has been shown to have various biological effects, including modulating the activity of ionotropic glutamate receptors and enhancing testosterone production in rats. However, further research is needed to fully understand the mechanisms underlying these effects and their potential relevance in humans.
DL-Aspartic acid-2-13C,15N has not been shown to have any significant toxicity or adverse effects in scientific experiments. However, as with any chemical compound, proper safety precautions should be taken when handling and using this substance.
DL-Aspartic acid-2-13C,15N has numerous applications in scientific research. It is commonly used for protein labeling, metabolic studies, and tracer experiments aimed at elucidating metabolic pathways. Additionally, it has shown promise in various fields, including neuroscience, pharmacology, and physiology.
DL-Aspartic acid-2-13C,15N continues to be an active area of research across a range of scientific disciplines. Recent studies have explored its potential applications in fields such as brain imaging and cancer research. Additionally, ongoing research is aimed at developing new synthetic methods for producing labeled amino acids more efficiently.
DL-Aspartic acid-2-13C,15N has potential implications in various fields of research and industry. For example, it could be used in diagnostic imaging techniques to study metabolic processes in vivo. Additionally, it could have applications in the development of new drugs and therapies aimed at modulating specific metabolic pathways.
Despite its potential, there are several limitations and areas for future research related to DL-Aspartic acid-2-13C,15N. For example, more studies are needed to fully understand its biological effects and the mechanisms underlying them. Additionally, improving the efficiency of synthetic methods could open up new avenues of research and practical applications.
1. Development of new methods for producing labeled amino acids more efficiently and cost-effectively.
2. Studies aimed at identifying new applications for DL-Aspartic acid-2-13C,15N in fields such as neuroscience and cancer research.
3. Exploration of its potential as a diagnostic tool for studying metabolic processes in vivo.
4. Investigation of its potential use in the development of new drugs and therapies.
5. Further studies to elucidate its effects on ionotropic glutamate receptors and other biological targets.
6. Development of better analytical methods for detecting and quantifying DL-Aspartic acid-2-13C,15N in biological samples.
7. Investigation of its potential as a metabolic tracer in human subjects.

XLogP3

-2.8

Sequence

D

Dates

Modify: 2023-08-16

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